N-Isopropyl-2-(methylthio)pyrimidin-4-amine
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Overview
Description
N-Isopropyl-2-(methylthio)pyrimidin-4-amine is a chemical compound with the molecular formula C8H12N3S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-2-(methylthio)pyrimidin-4-amine typically involves the reaction of isopropylamine with 2-(methylthio)pyrimidine-4-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-2-(methylthio)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methylthio group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The isopropyl or methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
N-Isopropyl-2-(methylthio)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Isopropyl-2-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine
- N-2,4-pyrimidine-N-phenyl-N′-phenyl ureas
Uniqueness
N-Isopropyl-2-(methylthio)pyrimidin-4-amine is unique due to its specific structural features, such as the isopropyl and methylthio groups attached to the pyrimidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H13N3S |
---|---|
Molecular Weight |
183.28 g/mol |
IUPAC Name |
2-methylsulfanyl-N-propan-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C8H13N3S/c1-6(2)10-7-4-5-9-8(11-7)12-3/h4-6H,1-3H3,(H,9,10,11) |
InChI Key |
ONGRTQVTGUJXNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=NC=C1)SC |
Origin of Product |
United States |
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